molecular formula C21H21ClN4O B2669389 N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251626-68-2

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2669389
CAS No.: 1251626-68-2
M. Wt: 380.88
InChI Key: YRXLXLSPXSKGDM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex 1,8-naphthyridine derivative featuring a 4-chlorophenylamine substituent at position 4, a methyl group at position 7, and a piperidine-1-carbonyl moiety at position 2. The 1,8-naphthyridine core is known for its diverse biological and catalytic activities, with substituents modulating solubility, binding affinity, and reactivity .

Properties

IUPAC Name

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-14-5-10-17-19(25-16-8-6-15(22)7-9-16)18(13-23-20(17)24-14)21(27)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLXLSPXSKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Piperidine Ring: The piperidine ring is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridines, including N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage response pathways. For instance, one study reported that compounds with similar structures showed effective cytotoxicity against human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines, with IC₅₀ values significantly lower than standard chemotherapeutic agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that naphthyridine derivatives can inhibit both Gram-positive and Gram-negative bacterial strains. A comparative study indicated that compounds with similar structural motifs displayed moderate to excellent inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis Methodologies : The synthesis typically involves multi-step organic reactions utilizing techniques such as nucleophilic substitution and condensation reactions. These methods allow for the introduction of various substituents that can enhance biological activity .
  • Biological Evaluation : A systematic evaluation of synthesized compounds revealed that modifications on the piperidine ring can significantly affect their anticancer activity. A study found that certain derivatives exhibited enhanced activity against multiple cancer cell lines compared to their parent compounds .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the modulation of key cellular pathways associated with cancer progression and microbial resistance. For example, inhibition of specific kinases or enzymes involved in cell proliferation has been observed .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,8-naphthyridin-4-amine derivatives, focusing on structural features, physicochemical properties, and synthetic yields.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-ClPh, 7-Me, piperidine-1-carbonyl C₂₁H₂₂ClN₄O* ~408.9 Chlorophenyl enhances lipophilicity; piperidine carbonyl may aid H-bonding
BI86671 3,4,5-trimethoxyphenyl, 7-Me, piperidine-1-carbonyl C₂₄H₂₈N₄O₄ 436.50 Methoxy groups improve solubility; higher MW due to O-methyl substituents
N-(2,4-difluorophenyl) analog 2,4-difluorophenyl, 7-Me, 4-methylpiperidine-1-carbonyl C₂₂H₂₂F₂N₄O 396.44 Fluorine atoms increase electronegativity; methylpiperidine alters sterics
3e () 2-bromophenyl, 7-Ph, 5-CF₃ C₂₅H₁₇BrF₃N₃ 504.33 Bromine enables cross-coupling; trifluoromethyl enhances metabolic stability
3f () 4-methoxyphenyl, 7-Ph, 5-CF₃ C₂₆H₂₀F₃N₃O 471.45 Methoxy group balances lipophilicity and polarity

*Hypothetical formula inferred from structural analogs.

Biological Activity

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic Substitution: Introduction of the piperidine moiety.
  • Amidation: Formation of the amide bond between the piperidine carbonyl group and the naphthyridine core.
  • Methylation: Introduction of a methyl group at the 7-position of the naphthyridine ring.

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H21ClN4O
Molecular Weight 358.85 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Binding: Interaction with cellular receptors can modulate signal transduction pathways.
  • DNA Intercalation: It may intercalate into DNA, potentially affecting gene expression and replication.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Glioma Growth: Research on related compounds has demonstrated their ability to inhibit glioma cell lines, particularly through targeting the AKT signaling pathway, which is crucial in cancer progression .
Compound IC50 (μM) Target
Compound 4j12 (AKT2)AKT2/PKBβ
N-(4-chlorophenyl) derivativeTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. For example, it may exhibit strong inhibitory activity against various kinases involved in cancer signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Kinase Inhibition:
    • A series of similar compounds were screened against 139 purified kinases, revealing significant inhibitory effects on AKT2/PKBβ, which plays a pivotal role in glioma malignancy .
  • Antitumor Efficacy:
    • The compound demonstrated potent efficacy against glioblastoma cell lines while exhibiting lower cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window for potential cancer treatments .

Q & A

Basic: What synthetic methodologies are established for synthesizing N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions, including amination and coupling reactions . For example:

  • Amination : Hydrogenation of azido precursors (e.g., 4-azido-7-methyl-2-phenyl-1,8-naphthyridine) using Pd/C in methanol at 20°C yields amine intermediates (22% yield) .
  • Piperidine coupling : Reaction with piperidine-1-carbonyl derivatives under reflux conditions in solvents like DMF or acetonitrile.
  • Intermediate characterization : Nitro intermediates are validated via NMR (1H/13C) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹). Crystallographic data from analogous compounds (e.g., N-(4-chlorophenyl)-4-methylpyridin-2-amine) confirm structural motifs via X-ray diffraction .

Advanced: How can researchers optimize reaction yields under varying catalytic conditions?

Answer:
Yield optimization requires systematic parameter variation:

  • Catalyst screening : Compare Pd/C ( ) with alternative catalysts (e.g., Raney Ni) for hydrogenation efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) may enhance coupling reactions vs. methanol for amination .
  • Temperature control : Sonochemical synthesis ( ) at 50–60°C improves yields compared to thermal methods.
  • Design of Experiments (DOE) : Use factorial designs to identify interactions between variables (e.g., catalyst loading, solvent ratio) .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • X-ray crystallography : Provides definitive bond lengths and angles (e.g., dihedral angles between aromatic rings in : 48.03°) .
  • NMR spectroscopy : 1H NMR identifies methyl groups (δ ~2.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl groups; NH stretches appear at ~3300 cm⁻¹ .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C18H18Cl2N4O4 in ).

Advanced: How to resolve contradictions in biological activity data among structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives (e.g., 7-methyl-2-phenyl-1,8-naphthyridin-4-amine analogs in ) and test in standardized assays.
  • Crystallographic alignment : Compare bioactive conformations (e.g., ’s non-planar structure) with analogs to assess steric/electronic impacts.
  • Multivariate analysis : Apply principal component analysis (PCA) to isolate variables (e.g., substituent electronegativity, steric bulk) influencing activity.

Basic: What role do amination reactions play in synthesis, and how are they optimized?

Answer:

  • Function : Amination introduces the critical amine group at position 4 of the naphthyridine core .
  • Optimization :
    • Catalyst : Pd/C under H2 achieves 22% yield ( ); alternative catalysts (e.g., PtO2) may improve efficiency.
    • Solvent : Methanol ensures hydrogenation efficacy; DMF aids in subsequent coupling steps.
    • Monitoring : Use TLC or HPLC to track reaction progress and minimize byproducts.

Advanced: How to validate computational models against experimental data for molecular interactions?

Answer:

  • Docking studies : Use crystallographic data (e.g., ’s hydrogen-bonding networks) to parameterize force fields.
  • NMR validation : Compare predicted vs. experimental chemical shifts (e.g., amine protons at δ ~5.5 ppm).
  • MD simulations : Assess conformational stability using dihedral angles from X-ray structures. Adjust simulations to match experimental bond lengths (±0.01 Å) and angles (±1°) .

Basic: What are critical intermediates in the synthesis pathway?

Answer:
Key intermediates include:

  • Nitro derivatives : 3-Nitro-1,8-naphthyridine (precursor to amine via hydrogenation) .
  • Azido compounds : 4-Azido-7-methyl-2-phenyl-1,8-naphthyridine (reduced to amine intermediates) .
  • Piperidine conjugates : Piperidine-1-carbonyl chloride, used in coupling reactions to introduce the piperidine moiety.

Advanced: What methodologies address low reproducibility in crystallographic data?

Answer:

  • Refinement protocols : Apply riding models for H-atoms and unrestrained refinement for NH groups ( ) .
  • Temperature control : Crystallize at controlled rates (e.g., slow evaporation from ethanol) to avoid polymorphism.
  • Data validation : Use R-factor and residual electron density maps to assess model accuracy.

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